4-[(3-Methyl-1,2-oxazol-5-yl)methyl]-2-(thiomorpholine-4-carbonyl)morpholine
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Overview
Description
4-[(3-Methyl-1,2-oxazol-5-yl)methyl]-2-(thiomorpholine-4-carbonyl)morpholine is a complex organic compound that features a unique combination of oxazole, morpholine, and thiomorpholine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(3-Methyl-1,2-oxazol-5-yl)methyl]-2-(thiomorpholine-4-carbonyl)morpholine typically involves multiple steps, starting with the preparation of the oxazole ring. The oxazole ring can be synthesized through the cyclodehydration of 2-amino-1-phenylethanone with acetyl chloride in the presence of sulfuric acid . The resulting oxazole derivative is then subjected to further functionalization to introduce the morpholine and thiomorpholine groups.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize waste. This could include the use of one-pot reactions to combine multiple steps and reduce the number of purification stages required .
Chemical Reactions Analysis
Types of Reactions
4-[(3-Methyl-1,2-oxazol-5-yl)methyl]-2-(thiomorpholine-4-carbonyl)morpholine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the oxazole ring or the morpholine and thiomorpholine moieties.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, amines, and thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the oxazole ring can lead to the formation of oxazolone derivatives, while nucleophilic substitution can introduce various functional groups into the molecule.
Scientific Research Applications
Chemistry
In chemistry, 4-[(3-Methyl-1,2-oxazol-5-yl)methyl]-2-(thiomorpholine-4-carbonyl)morpholine is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. The presence of the oxazole ring, in particular, is known to impart various biological activities, including antimicrobial and anticancer properties .
Medicine
In medicinal chemistry, this compound is investigated for its potential as a therapeutic agent. Its ability to interact with biological targets, such as enzymes and receptors, makes it a promising candidate for drug development .
Industry
In industry, this compound can be used in the production of advanced materials, such as polymers and coatings. Its unique chemical properties allow for the development of materials with enhanced performance characteristics.
Mechanism of Action
The mechanism of action of 4-[(3-Methyl-1,2-oxazol-5-yl)methyl]-2-(thiomorpholine-4-carbonyl)morpholine involves its interaction with specific molecular targets, such as enzymes and receptors. The oxazole ring can form hydrogen bonds and other interactions with these targets, leading to modulation of their activity. The morpholine and thiomorpholine moieties can also contribute to the compound’s overall binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Oxazole derivatives: Compounds such as 2-methyl-5-phenyloxazole and 4-(2-methyl-1,3-oxazol-5-yl)benzenesulfonamide.
Morpholine derivatives: Compounds like 4-(2-chloroethyl)morpholine and 4-(2-hydroxyethyl)morpholine.
Thiomorpholine derivatives: Compounds such as thiomorpholine-4-carboxylic acid and thiomorpholine-4-sulfonic acid.
Uniqueness
What sets 4-[(3-Methyl-1,2-oxazol-5-yl)methyl]-2-(thiomorpholine-4-carbonyl)morpholine apart from similar compounds is its unique combination of oxazole, morpholine, and thiomorpholine moieties. This combination provides a distinct set of chemical and biological properties, making it a versatile compound for various applications.
Properties
IUPAC Name |
[4-[(3-methyl-1,2-oxazol-5-yl)methyl]morpholin-2-yl]-thiomorpholin-4-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O3S/c1-11-8-12(20-15-11)9-16-2-5-19-13(10-16)14(18)17-3-6-21-7-4-17/h8,13H,2-7,9-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJLXMSXCSXNLLN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1)CN2CCOC(C2)C(=O)N3CCSCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.40 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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